molecular formula C16H20Cl2O3 B1360793 3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898757-04-5

3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1360793
CAS No.: 898757-04-5
M. Wt: 331.2 g/mol
InChI Key: NAMZTPPAGIUFCM-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a synthetic organic compound with the molecular formula C16H20Cl2O3. It is characterized by the presence of dichlorophenyl and dioxane groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-methanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
  • 1,3-Dichloro-5,5-dimethylhydantoin
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Uniqueness

3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxane moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-12(17)13(18)8-11/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMZTPPAGIUFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646061
Record name 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-04-5
Record name 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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